![molecular formula C18H15ClN4O2S2 B2662902 2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-11-4](/img/structure/B2662902.png)
2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in various biological assays:
- Antimicrobial Activity : Thiadiazole derivatives are often evaluated for their antimicrobial properties. Research indicates that the structural features of this compound enhance its efficacy against a range of bacterial strains .
- Anticancer Potential : Studies have demonstrated that compounds containing thiadiazole moieties can induce apoptosis in cancer cells. The mechanism typically involves the modulation of apoptotic pathways and the inhibition of cell proliferation .
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that 2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may also possess such activity .
Agricultural Applications
Research into thiadiazole derivatives has revealed their potential as agrochemicals:
- Pesticidal Activity : Compounds similar to this compound have been tested for their ability to control plant pathogens. Their efficacy against fungi and insects makes them suitable candidates for pesticide development .
Material Science
Thiadiazole derivatives are also explored for their utility in materials science:
- Polymer Chemistry : The incorporation of thiadiazole units into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for developing high-performance materials used in electronics and coatings .
Case Studies
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and benzamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both thiadiazole and benzamide functionalities. This unique structure may confer distinct biological activities and chemical reactivity.
Biological Activity
2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including the presence of a thiadiazole ring and various functional groups, contribute to its unique biological properties.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that related thiadiazole compounds demonstrate comparable efficacy to standard antibiotics such as ciprofloxacin .
Anticancer Properties
Recent investigations into thiadiazole derivatives have highlighted their potential as anticancer agents. The compound has been shown to inhibit cancer cell proliferation in vitro, with specific studies indicating its effectiveness against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression .
Adenosine Receptor Antagonism
The structural similarities between this compound and other known adenosine receptor antagonists suggest potential activity at these receptors. Thiadiazole derivatives have been reported to exhibit selective binding affinity for adenosine A(1) and A(3) receptors, which are implicated in various physiological processes including inflammation and cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives, including this compound). Results indicated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, showing IC50 values in the low micromolar range. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains chlorine; similar thiadiazole structure | Antimicrobial and antifungal |
1,3,4-thiadiazole derivatives | Various substitutions on the thiadiazole ring | Broad spectrum of pharmacological properties |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | Potent adenosine A(1) receptor antagonist | K(i) value of 7 nM |
Properties
IUPAC Name |
2-chloro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c1-11-5-4-6-12(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTRHTDTOHQYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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